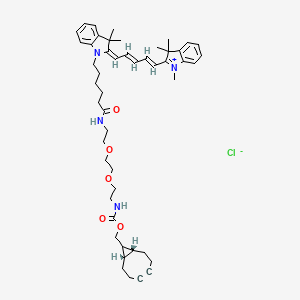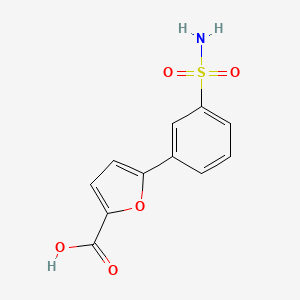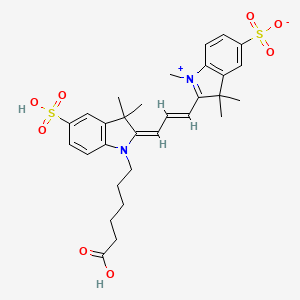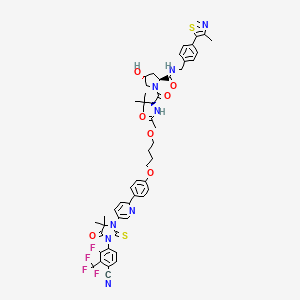
Tricyclic cytosine tC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclic cytosine is a fluorescent nucleobase analogue that has garnered significant attention due to its unique properties. It is a modified form of cytosine, one of the four main bases found in DNA and RNA. Tricyclic cytosine is known for its ability to form stable hydrogen bonds with guanine, making it a valuable tool in the study of nucleic acid structures and dynamics .
Vorbereitungsmethoden
The synthesis of tricyclic cytosine involves several steps. One common method starts with the quinoline ring, which undergoes nucleophilic aromatic substitution and cyclization with sodium azide to form a tricyclic compound. The tetrazole ring is then opened reductively by triphenylphosphine in hydrochloric acid at reflux to yield 2-amino-7-(diethylamino)quinoline-3-carbaldehyde . This compound is further modified to produce the final tricyclic cytosine structure. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Tricyclic cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, affecting its fluorescence properties.
Substitution: Nucleophilic substitution reactions are common, especially in the initial stages of its synthesis
Common reagents used in these reactions include sodium azide, triphenylphosphine, and hydrochloric acid. The major products formed from these reactions are typically intermediates that lead to the final tricyclic cytosine structure.
Wissenschaftliche Forschungsanwendungen
Tricyclic cytosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study nucleic acid structures and dynamics.
Biology: Its ability to form stable hydrogen bonds with guanine makes it useful in studying DNA and RNA interactions.
Medicine: Tricyclic cytosine is being explored for its potential in diagnostic applications, particularly in detecting specific nucleic acid sequences.
Industry: It is used in the development of biosensors and other analytical tools
Wirkmechanismus
The mechanism by which tricyclic cytosine exerts its effects is primarily through its ability to form stable hydrogen bonds with guanine. This interaction allows it to mimic natural cytosine in nucleic acids, making it a valuable tool for studying nucleic acid structures and dynamics. The molecular targets and pathways involved include the Watson-Crick base pairing mechanism, which is fundamental to the structure of DNA and RNA .
Vergleich Mit ähnlichen Verbindungen
Tricyclic cytosine is unique compared to other fluorescent nucleobase analogues due to its stability and minimal perturbation to the overall structure of nucleic acids. Similar compounds include:
1,3-diaza-2-oxophenothiazine (tC): Another tricyclic cytosine analogue with similar properties.
1,3-diaza-2-oxophenoxazine (tC O): A derivative with slightly different fluorescence properties.
7-nitro-1,3-diaza-2-oxophenothiazine (tC nitro): Known for its unique photophysical properties
These compounds share a tricyclic framework but differ in their specific chemical modifications, leading to variations in their fluorescence and stability.
Eigenschaften
Molekularformel |
C15H15N3O5S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-10H-pyrimido[5,4-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C15H15N3O5S/c19-6-8-11(20)12(21)14(23-8)18-5-10-13(17-15(18)22)16-7-3-1-2-4-9(7)24-10/h1-5,8,11-12,14,19-21H,6H2,(H,16,17,22)/t8-,11?,12+,14-/m1/s1 |
InChI-Schlüssel |
SRXXFIYNNTZZBB-WHQNPHMOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)










![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)


